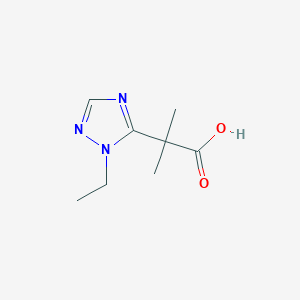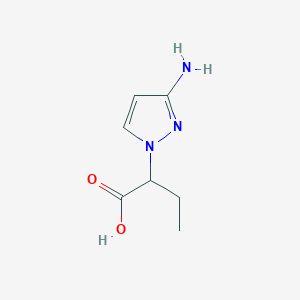
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. Another pathway involves the preparation of N-arylsuccinimides and their reaction with aminoguanidine hydrochloride under microwave irradiation .
Análisis De Reacciones Químicas
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of kinases by binding to the active site and preventing the phosphorylation of target proteins . This inhibition disrupts various signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound lacks the bromo group, which affects its reactivity and biological activity.
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanamide:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and biological activity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C5H8BrN5O |
|---|---|
Peso molecular |
234.05 g/mol |
Nombre IUPAC |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8BrN5O/c6-4-9-5(8)10-11(4)2-1-3(7)12/h1-2H2,(H2,7,12)(H2,8,10) |
Clave InChI |
HJTKTJFDLORDQC-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=NC(=N1)N)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


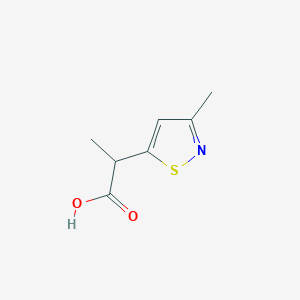
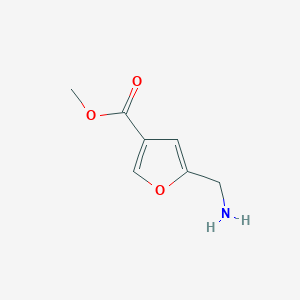
![[4-(Cyanomethyl)phenyl]methanesulfonamide](/img/structure/B13301167.png)
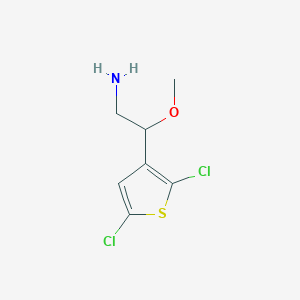
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
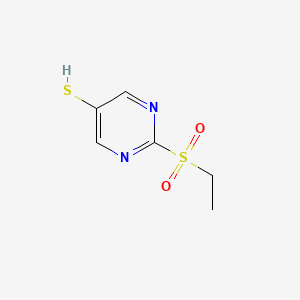
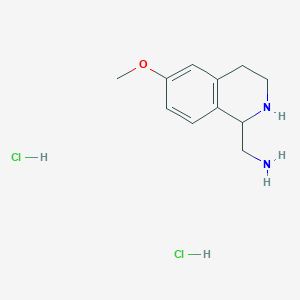
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
![Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B13301200.png)

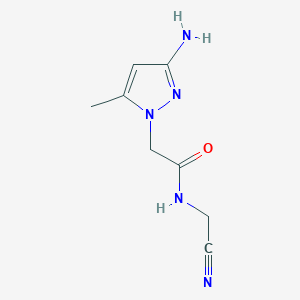
![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)
